molecular formula C8H4F3NO B1143331 4-TrifluoromethylpenylIsocyanate CAS No. 1465-65-4

4-TrifluoromethylpenylIsocyanate

Cat. No.: B1143331
CAS No.: 1465-65-4
M. Wt: 187.1186696
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Description

Significance of Aryl Isocyanates in Modern Organic Synthesis

Aryl isocyanates are a cornerstone of modern organic synthesis, primarily due to the high reactivity of the isocyanate functional group (–N=C=O). wikipedia.org This group readily reacts with nucleophiles—compounds containing an active proton, such as alcohols, phenols, amines, and even water. wikipedia.orgtandfonline.com These reactions are fundamental to the formation of a wide array of crucial chemical linkages, including urethanes (from alcohols), ureas (from amines), and carbamates. wikipedia.orgrsc.org

The versatility of aryl isocyanates has made them indispensable in polymer chemistry, particularly in the production of polyurethanes, a class of polymers with wide-ranging applications in coatings, adhesives, foams, and elastomers. wikipedia.orgpatsnap.com In medicinal chemistry and drug discovery, the isocyanate moiety serves as a key building block for creating complex molecules and modifying peptides and proteins. patsnap.com Their ability to form stable bonds underpins their use in the synthesis of pharmaceuticals and agrochemicals. rsc.org The reactions are often efficient and high-yielding, making them suitable for large-scale industrial production. rsc.org

Unique Contributions of Trifluoromethylphenyl Isocyanates to Chemical Sciences

The introduction of a trifluoromethyl (–CF3) group onto an aryl isocyanate, as seen in 4-trifluoromethylphenyl isocyanate, imparts a unique set of properties that are highly advantageous in several areas of chemical science. The –CF3 group is strongly electron-withdrawing, which enhances the electrophilicity of the isocyanate carbon, making it more reactive toward nucleophiles. aidic.it

Furthermore, the trifluoromethyl group offers distinct benefits in the development of new materials and bioactive molecules:

Enhanced Pharmacological Properties: In drug discovery, the inclusion of a –CF3 group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. guidechem.comprinceton.edu This is because the carbon-fluorine bond is exceptionally strong, resisting metabolic breakdown in the body.

Improved Polymer Characteristics: When incorporated into polymers like polyurethanes, the trifluoromethyl group can enhance thermal stability, chemical resistance, and modify surface properties. ontosight.ai

Advanced Sensor Technology: Research has shown that 4-trifluoromethylphenyl isocyanate is a valuable reagent in the synthesis of specialized chemosensors. chemicalbook.comsigmaaldrich.com These sensors are designed for the colorimetric and fluorescent detection of anions, a critical function in various analytical and environmental applications. chemicalbook.comsigmaaldrich.com

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical properties and synthetic applications of 4-trifluoromethylphenyl isocyanate as documented in scientific research. The content will adhere strictly to its role as a chemical reagent and building block in organic synthesis and materials science. The discussion will highlight its reactivity, the properties it confers upon newly synthesized molecules, and its application in creating functional materials like sensors. The outline will not cover topics such as dosage, administration, or specific safety and adverse effect profiles, maintaining a clear focus on the compound's chemical significance.

Properties

CAS No.

1465-65-4

Molecular Formula

C8H4F3NO

Molecular Weight

187.1186696

Synonyms

4-TrifluoromethylpenylIsocyanate

Origin of Product

United States

Synthetic Methodologies for 4 Trifluoromethylphenyl Isocyanate

Phosgenation Routes

Phosgenation, the process of reacting a primary amine with phosgene (B1210022) or a phosgene equivalent, is a widely employed method for the industrial and laboratory-scale synthesis of isocyanates.

Direct Phosgenation of 4-Trifluoromethylaniline

The direct reaction of 4-trifluoromethylaniline with phosgene gas is a traditional method for producing 4-trifluoromethylphenyl isocyanate. This process is typically carried out in an inert solvent. While effective, the high toxicity of phosgene gas necessitates stringent safety precautions and specialized equipment, making it less favorable for laboratory settings. tandfonline.com Industrial processes often favor gas-phase phosgenation at elevated temperatures. researchgate.net

Utilization of Triphosgene (B27547) as a Phosgene Equivalent

Triphosgene, or bis(trichloromethyl) carbonate, serves as a safer, solid alternative to phosgene gas. tandfonline.comnih.gov It is a stable crystalline solid that decomposes to phosgene in situ, thereby minimizing the risks associated with handling gaseous phosgene. nih.govresearchgate.net

The synthesis of isocyanates using triphosgene can be performed with or without a base catalyst. tandfonline.com A common procedure involves adding a solution of 4-trifluoromethylaniline in a solvent like dichloromethane (B109758) (DCM) to a stirred solution of triphosgene in the same solvent. researchgate.netrsc.org An amine base, such as triethylamine (B128534), is often added to neutralize the hydrogen chloride gas produced during the reaction. researchgate.netrsc.orgchemicalbook.com However, studies have shown that for many amines, the use of a base is not essential and can complicate the workup process. tandfonline.com

The reaction is often initiated at a low temperature, such as -35°C, followed by warming to room temperature and stirring for several hours. rsc.org After the reaction is complete, the solvent is typically removed under vacuum, and the resulting isocyanate can be purified by distillation or sublimation. rsc.org The choice of solvent and base can influence the reaction's efficiency and the purity of the final product.

Interactive Data Table: Synthesis of 4-Trifluoromethylphenyl Isocyanate using Triphosgene

Starting MaterialReagentSolventBaseTemperatureYieldReference
4-TrifluoromethylanilineTriphosgeneDichloromethane (DCM)Triethylamine-35°C to Room Temp.60% rsc.org
4-TrifluoromethylanilineTriphosgeneDichloromethane (DCM)NoneRefluxNot Specified tandfonline.com
4-Chloro-3-(trifluoromethyl)anilineTriphosgeneDichloromethane (DCM)TriethylamineNot SpecifiedHigh chemicalbook.comgoogle.com

Non-Phosgene Approaches

To circumvent the hazards associated with phosgene and its equivalents, several non-phosgene routes for the synthesis of isocyanates have been developed.

Curtius Rearrangement from Acyl Azides

The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) to form an isocyanate. organic-chemistry.orgnih.gov This reaction is known for its versatility and tolerance of a wide range of functional groups, proceeding with complete retention of stereochemistry. nih.gov The acyl azide precursor is typically generated from a carboxylic acid. nih.gov The resulting isocyanate can be isolated or reacted further with nucleophiles like water, alcohols, or amines to yield amines, urethanes, or ureas, respectively. nih.govcommonorganicchemistry.com

The process generally involves the conversion of a carboxylic acid to an acyl azide, which then undergoes rearrangement upon heating to produce the isocyanate and nitrogen gas. nih.govnih.gov

In Situ Generation from Dioxazolone Precursors

The in situ generation of isocyanates from dioxazolone precursors offers another phosgene-free synthetic route. This method involves the thermal or photochemically induced decomposition of a dioxazolone ring system to yield an isocyanate and a stable byproduct. While specific examples for the synthesis of 4-trifluoromethylphenyl isocyanate via this method are less commonly detailed in general literature, it represents a potential pathway for its formation under specific reaction conditions.

Multi-Step Synthesis Pathways from Fluorinated Aromatic Precursors

The principal and most established route for synthesizing 4-trifluoromethylphenyl isocyanate involves the conversion of a key intermediate, 4-(trifluoromethyl)aniline (B29031). This aniline (B41778) derivative is itself synthesized from other fluorinated aromatic compounds.

A common precursor for 4-(trifluoromethyl)aniline is p-chlorobenzotrifluoride. One patented method describes the reaction of p-chlorobenzotrifluoride with liquid ammonia (B1221849) at high temperatures and pressures, using a catalyst mixture of cuprous chloride and potassium fluoride. However, this process is noted for its low conversion rates and yields, making it challenging for industrial-scale application. google.com

Once 4-(trifluoromethyl)aniline is obtained, the most direct pathway to 4-trifluoromethylphenyl isocyanate is through phosgenation. This reaction introduces the isocyanate group (-NCO) by reacting the amine group (-NH2) of the aniline with phosgene (COCl2) or a phosgene equivalent.

Phosgenation Route:

The traditional method involves the direct use of phosgene gas. The reaction proceeds by forming a carbamoyl (B1232498) chloride intermediate, which then undergoes thermolysis to yield the isocyanate and two molecules of hydrogen chloride. google.commdpi.com

A safer and more manageable alternative to gaseous phosgene is the use of triphosgene, which is a solid crystalline compound (bis(trichloromethyl) carbonate). google.com In a typical laboratory-scale synthesis, triphosgene is dissolved in an inert solvent, and the 4-(trifluoromethyl)aniline is added, often in the presence of a base like triethylamine to neutralize the HCl produced. chemicalbook.com

Non-Phosgene Routes:

In line with the principles of green chemistry, significant research has been dedicated to developing non-phosgene routes for isocyanate synthesis to avoid the extreme hazards associated with phosgene. google.comnih.gov One such alternative is the Curtius rearrangement. This method involves the thermal decomposition of an acyl azide, which can be prepared from a carboxylic acid derivative, to form the isocyanate. ebrary.net While demonstrated for various isocyanates, specific high-yield examples for 4-trifluoromethylphenyl isocyanate via this route are less commonly detailed in readily available literature.

Another non-phosgene approach involves the reaction of a formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting O-organocarbamate to produce the isocyanate. google.com The reaction of toluene (B28343) diamine with dimethyl carbonate to form a diurethane, which is then thermally decomposed to the diisocyanate, serves as an example of this principle. ebrary.net

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The choice of a synthetic pathway for 4-trifluoromethylphenyl isocyanate is a trade-off between efficiency, cost, safety, and environmental impact.

Synthetic Route Precursor Key Reagents Reported Yield Green Chemistry Considerations
Phosgenation (Traditional)4-(Trifluoromethyl)anilinePhosgene (COCl₂)Generally highHigh Hazard: Phosgene is extremely toxic. Byproducts: Produces two equivalents of HCl. google.commdpi.com
Phosgenation (Triphosgene)4-(Trifluoromethyl)anilineTriphosgene, TriethylamineTypically high (e.g., up to 100% for similar compounds) chemicalbook.comReduced Hazard: Triphosgene is a safer, solid alternative to phosgene gas. google.comWaste: Still produces salt byproducts from the neutralization of HCl.
Curtius RearrangementCarboxylic acid derivativeSodium azide, Nitrous acidVariesAvoids Phosgene: Eliminates the primary hazard of traditional phosgenation. Potential Hazard: Azide intermediates can be explosive. ebrary.net
Carbonate-based Route4-(Trifluoromethyl)aniline, Formamide derivativeDimethyl carbonateYields for similar isocyanates (e.g., TDI) are around 90%. ebrary.netPhosgene-Free: A greener alternative. Recyclable Byproducts: The alcohol byproduct (e.g., methanol) can often be recycled. ebrary.net

Synthetic Efficiency:

Green Chemistry Principles:

The primary driver for exploring alternative synthetic routes is the extremely hazardous nature of phosgene. google.com The use of triphosgene is a significant step towards safer industrial processes as it is a stable solid that is easier to handle and dose accurately, minimizing the risk of accidental release. google.com

Non-phosgene routes represent a more fundamental shift towards green chemistry. The carbonate-based methods are particularly promising as they avoid harsh reagents and can incorporate recycling of byproducts. ebrary.net For example, in the synthesis of toluene diisocyanate (TDI), the methanol (B129727) byproduct from the thermolysis of the urethane (B1682113) can be recycled to produce more of the dimethyl carbonate starting material. ebrary.net However, these routes can require higher temperatures for the thermolysis step. google.com

The environmental impact of waste streams is another critical factor. While phosgenation produces corrosive HCl, the use of triphosgene in the presence of a base generates a salt byproduct that requires disposal. The ideal green process would minimize waste generation altogether.

Chemical Reactivity and Mechanistic Studies of 4 Trifluoromethylphenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

The isocyanate group (-N=C=O) is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for many of the applications of 4-trifluoromethylphenyl isocyanate in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group at the para position of the phenyl ring further enhances the electrophilicity of the isocyanate carbon, influencing its reaction rates.

Formation of Urea (B33335) Derivatives with Amines

The reaction of 4-trifluoromethylphenyl isocyanate with primary or secondary amines is a facile and efficient method for the synthesis of N,N'-disubstituted ureas. This reaction proceeds through a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea derivative. google.comresearchgate.net

This transformation is widely employed in various fields, including medicinal chemistry, for the creation of compounds with potential biological activity. For example, ureas derived from 4-trifluoromethylphenyl isocyanate have been investigated as inhibitors of soluble epoxide hydrolase (sEH). google.comresearchgate.net The general reaction is often carried out in an inert solvent, such as dichloromethane (B109758), and proceeds readily at room temperature. google.com

Table 1: Synthesis of Urea Derivatives from 4-Trifluoromethylphenyl Isocyanate and Various Amines

Amine Reactant Product Reaction Conditions Yield (%) Reference
1-BOC-4-aminopiperidine N-(4-(trifluoromethyl)phenyl)-N'-(1-BOC-4-piperidyl)urea Not specified Not specified google.com
Amine 1 (specific structure not detailed) Compound 36 (a complex urea derivative) Method B, recrystallization from EtOAc:hexanes 48 google.com
Various primary amines N-substituted ureas Potassium isocyanate, water Good to excellent researchgate.net

Note: The table provides examples of urea formation reactions. Specific yields and conditions can vary based on the amine substrate and reaction setup.

Formation of Carbamate (B1207046) Derivatives with Alcohols

In a similar fashion to the reaction with amines, 4-trifluoromethylphenyl isocyanate reacts with alcohols to form carbamate (or urethane) derivatives. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. This reaction is fundamental in polyurethane chemistry. primaryinfo.com

The reactivity of alcohols with isocyanates can be influenced by several factors, including the steric hindrance of the alcohol and the presence of catalysts. researchgate.net For less reactive or sterically hindered alcohols, catalysts such as organotin compounds or strong bases like DMAP (4-dimethylaminopyridine) can be employed to facilitate the reaction. researchgate.netresearchgate.net The reaction mechanism in the presence of an organotin catalyst may involve the formation of a more reactive tin-alkoxide or an interaction between the isocyanate and the tin catalyst to increase its electrophilicity. researchgate.net

Table 2: Formation of Carbamates from Isocyanates and Alcohols

Isocyanate Alcohol Catalyst/Conditions Product Type Reference
Phenyl isocyanate t-Butyl alcohol Tin-substituted carbamate Urethane (B1682113) researchgate.net
General Isocyanates Primary, secondary, tertiary alcohols Sodium cyanate, trifluoroacetic acid Carbamate orgsyn.org
Phenyl/Hexyl isocyanates Polyaromatic alcohols DMAP, polar aprotic solvent (e.g., THF, DMF) Carbamate researchgate.net
General Alcohols Chlorosulfonyl isocyanate, pyridine Room temperature Primary carbamate nih.gov

Note: This table illustrates general conditions for carbamate synthesis. Specific outcomes depend on the reactants and chosen methodology.

Cycloaddition Reactions

Isocyanates, including 4-trifluoromethylphenyl isocyanate, can participate in cycloaddition reactions, where the C=N or C=O double bond of the isocyanate acts as a dipolarophile. These reactions are valuable for constructing five-membered heterocyclic rings. wikipedia.org

1,3-Dipolar Cycloadditions with Heteroallenes

A significant class of cycloaddition reactions involving isocyanates is the [3+2] or 1,3-dipolar cycloaddition. In these reactions, a 1,3-dipole, such as a nitrone or an azomethine ylide, reacts with the isocyanate. acs.orgwikipedia.orgmdpi.com The isocyanate can react through either its C=N or C=O bond, leading to different heterocyclic products. For instance, the reaction with a nitrone can yield either a 1,2,4-oxadiazolidin-5-one (from addition to the C=N bond) or a 1,4,2-dioxazolidine (from addition to the C=O bond). acs.org

Computational studies using density functional theory (DFT) have shown that the mechanism of these cycloadditions can be either concerted or stepwise, depending on the polarity of the solvent. acs.org In polar solvents, a stepwise mechanism is favored, proceeding through an intermediate that is stabilized by an electrostatic interaction between the dipole and the isocyanate. acs.org

Table 3: 1,3-Dipolar Cycloaddition Reactions Involving Isocyanates

1,3-Dipole Dipolarophile Product(s) Mechanistic Insight Reference
Nitrones Isocyanates 1,2,4-Oxadiazolidin-5-ones and/or 1,4,2-Dioxazolidines Concerted in nonpolar solvents; stepwise in polar solvents acs.org
(Trifluoromethyl)diazomethane and Nitrosoarenes Alkenes N-functionalized isoxazolidines In situ formation of a trifluoromethylated 1,3-dipole nih.gov
Nitrile Oxides Alkenes/Alkynes 2-Isoxazolines/Isoxazoles Can be performed under "green" conditions (e.g., scCO2, ionic liquids) nih.gov

Note: This table highlights the versatility of isocyanates in cycloaddition reactions for the synthesis of various heterocycles.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 4-trifluoromethylphenyl isocyanate is subject to electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the two substituents: the isocyanate group (-NCO) and the trifluoromethyl group (-CF3).

Both the -NCO and the -CF3 groups are strongly deactivating and meta-directing. The trifluoromethyl group is deactivating due to its strong electron-withdrawing inductive effect. The isocyanate group is also deactivating. Therefore, electrophilic substitution on the aromatic ring of 4-trifluoromethylphenyl isocyanate is expected to be difficult and require harsh reaction conditions. When substitution does occur, the incoming electrophile will be directed to the positions meta to both the -CF3 and -NCO groups, which are the 2- and 6-positions (or equivalently, the 3- and 5-positions relative to the other substituent).

For example, nitration of the related compound, o-chlorotrifluoromethyl benzene (B151609), using a mixture of concentrated nitric acid and acetic anhydride, leads to the introduction of a nitro group. google.com A similar approach would be necessary for the nitration of 4-trifluoromethylphenyl isocyanate, likely resulting in 2-nitro-4-trifluoromethylphenyl isocyanate. masterorganicchemistry.com

Transition Metal-Catalyzed Transformations

4-Trifluoromethylphenyl isocyanate can participate in various transition metal-catalyzed reactions, which have significantly expanded the synthetic utility of isocyanates. Palladium-catalyzed reactions are particularly prominent in this area. nih.govnih.gov

These transformations often involve the insertion of the isocyanate into a metal-carbon or metal-hydride bond, followed by further reaction to form a variety of products. For example, palladium-catalyzed imidoylative cross-coupling reactions using isocyanides (which are related to isocyanates) have been developed to synthesize biarylketones. nih.gov While direct examples with 4-trifluoromethylphenyl isocyanate are less common in the provided results, the principles of isocyanide and isocyanate insertion chemistry are analogous. Such reactions provide a powerful tool for C-N and C-C bond formation. mdpi.comorganic-chemistry.org

Recent advances have focused on using isocyanides as "CO-free carbonylation" reagents, where the isocyanide is inserted and subsequently hydrolyzed to a carbonyl group. nih.gov This highlights the potential for 4-trifluoromethylphenyl isocyanate to be used in similar palladium-catalyzed carbonylation-type reactions to access amides, esters, and other carbonyl-containing compounds.

Hydroboration Reactions of the Isocyanate Group

The hydroboration of isocyanates presents a pathway to formamido- and methylamine (B109427) derivatives. The reaction of 4-trifluoromethylphenyl isocyanate with hydroborating agents like pinacolborane (pinBH) is complex. Due to the high reactivity of the isocyanate group, the reaction can lead to over-reduction.

In a study on the selective hydroboration of isocyanates, the reaction of 4-trifluoromethylphenyl isocyanate with one equivalent of pinBH showed the formation of both the desired N-(4-trifluoromethylphenyl)formamide (after hydrolysis of the boraformamide) and the over-reduced product, 4-trifluoromethyl-N-methylaniline. rsc.org The ratio of the formamide (B127407) to the methylamine product was approximately 6:1, indicating a propensity for over-reduction even under controlled stoichiometry. rsc.org The proposed mechanism involves the initial 1,2-addition of the B-H bond across the C=N bond of the isocyanate, forming a boryl-formamide intermediate. This intermediate can then undergo further reduction. The electron-withdrawing nature of the trifluoromethyl group is thought to facilitate this over-reduction compared to electron-rich aryl isocyanates. rsc.org

ReactantReagentProduct(s)Ratio (Formamide:Methylamine)Reference
4-Trifluoromethylphenyl Isocyanate1 eq. pinacolboraneN-(4-trifluoromethylphenyl)formamide, 4-Trifluoromethyl-N-methylaniline~6:1 rsc.org

Reactivity with Organometallic Species

The electrophilic carbon of the isocyanate group readily reacts with the nucleophilic carbon of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction is a fundamental method for forming N-substituted amides after hydrolysis of the initial adduct.

The general mechanism involves the nucleophilic attack of the carbanion from the organometallic species on the isocyanate's central carbon atom. This forms a metal salt of an N-substituted amide. Subsequent aqueous workup protonates the nitrogen, yielding the final amide product.

For 4-trifluoromethylphenyl isocyanate, the reaction with an organometallic reagent (R-M) would proceed as follows:

Nucleophilic Addition: CF₃-C₆H₄-N=C=O + R-M → CF₃-C₆H₄-N(M)-C(=O)R

Hydrolysis: CF₃-C₆H₄-N(M)-C(=O)R + H₂O → CF₃-C₆H₄-NH-C(=O)R + MOH

The strong electron-withdrawing -CF₃ group increases the electrophilicity of the isocyanate carbon, making the reaction with organometallic reagents typically rapid and efficient.

Organometallic Reagent TypeGeneral ProductMechanistic Feature
Grignard Reagent (R-MgX)N-substituted amideForms a magnesium salt intermediate
Organolithium Reagent (R-Li)N-substituted amideForms a lithium salt intermediate

Polymerization Mechanisms

4-Trifluoromethylphenyl isocyanate serves as a valuable monomer in the synthesis of various polymers, most notably polyurethanes. Its incorporation can impart specific properties such as increased thermal stability and chemical resistance to the final polymer. mdpi.com

Polyurethane Formation via Polyaddition

Polyurethanes are synthesized through a polyaddition reaction between a diisocyanate (or polyisocyanate) and a polyol. nih.gov When 4-trifluoromethylphenyl isocyanate is used in conjunction with a diol, it acts as a monofunctional chain terminator, controlling the molecular weight. However, its diisocyanate analogue, such as toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI), is typically used for polymerization. The fundamental reaction mechanism remains the same.

The mechanism involves the nucleophilic attack of a hydroxyl group from the polyol on the electrophilic carbon of the isocyanate group. nih.gov This addition reaction forms a urethane linkage (-NH-COO-). The reaction proceeds in a stepwise manner, building the polymer chain. acs.org The presence of the trifluoromethyl group on the aromatic ring increases the reactivity of the isocyanate compared to non-substituted aromatic isocyanates, potentially accelerating the polymerization rate. nih.gov

General Polyaddition Mechanism:

Step 1 (Initiation): R'-NCO + HO-R-OH → R'-NH-CO-O-R-OH

Step 2 (Propagation): The newly formed molecule with a terminal hydroxyl group reacts with another isocyanate molecule, and so on, to form the polyurethane chain.

Fluorinated polyurethanes synthesized using monomers like 4-trifluoromethylphenyl isocyanate often exhibit enhanced properties due to the unique characteristics of the fluorine atoms. mdpi.comresearchgate.net

Ring-Opening Copolymerization with Epoxides and Carbon Dioxide

A less conventional but important polymerization involving isocyanates is the ring-opening copolymerization (ROCOP) with epoxides. This method offers an alternative route to polyurethanes. researchgate.netacs.org Furthermore, the inclusion of carbon dioxide in this system can lead to the formation of terpolymers containing carbonate, urethane, and ether linkages. rsc.orgresearchgate.net

The mechanism for the ring-opening copolymerization of an epoxide and an isocyanate is typically initiated by a catalyst, often a metal complex. researchgate.net The process can exhibit living or controlled characteristics, allowing for the synthesis of polymers with narrow molecular weight distributions. acs.org The proposed anionic copolymerization mechanism involves the following key steps: acs.org

Initiation: A nucleophilic initiator attacks the epoxide, opening the ring to form an alkoxide active species.

Propagation: The propagation proceeds via alternating insertion of the isocyanate and epoxide monomers into the growing polymer chain. The alkoxide end of the chain attacks the electrophilic carbon of the isocyanate, forming a carbamate linkage. The resulting nitrogen-centered anion then attacks another epoxide monomer, regenerating the alkoxide chain end.

When CO₂ is introduced as a third monomer, it can also be incorporated into the polymer backbone. The catalytic cycle becomes more complex, involving competitive insertions of the epoxide, isocyanate, and CO₂. nsf.gov The relative reactivity ratios of the monomers, dictated by the catalyst and reaction conditions, determine the final polymer's microstructure (e.g., random, block, or gradient). rsc.org

Stability and Degradation Pathways, Including Hydrolysis

Isocyanates are known to be reactive towards water. The hydrolysis of 4-trifluoromethylphenyl isocyanate is a critical degradation pathway, leading to the formation of an unstable carbamic acid, which subsequently decomposes.

The hydrolysis mechanism proceeds in two main steps: wikipedia.orgresearchgate.net

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a 4-trifluoromethylphenyl-substituted carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and rapidly decomposes by losing carbon dioxide (CO₂) to yield the corresponding primary amine, 4-trifluoromethylaniline.

The resulting 4-trifluoromethylaniline is significantly more stable than the parent isocyanate. However, in the presence of unreacted isocyanate, the newly formed amine can react further to form a disubstituted urea. researchgate.net

Urea Formation: CF₃-C₆H₄-NH₂ + CF₃-C₆H₄-NCO → (CF₃-C₆H₄-NH)₂CO

This secondary reaction is often faster than the initial hydrolysis, especially under conditions where water is limited. Therefore, the degradation of 4-trifluoromethylphenyl isocyanate in moist environments can lead to a mixture of 4-trifluoromethylaniline and N,N'-bis(4-trifluoromethylphenyl)urea. Studies have shown that aryl isocyanates generally hydrolyze faster than alkyl isocyanates. nih.gov

Applications of 4 Trifluoromethylphenyl Isocyanate in Specialized Chemical Synthesis

In the Development of Advanced Fluorescent and Colorimetric Probes

Design of Naphthalimide-Based Spectroscopic Sensors

The unique chemical properties of 4-trifluoromethylphenyl isocyanate make it a valuable reagent in the design and synthesis of specialized spectroscopic sensors. In particular, it has been instrumental in the development of naphthalimide-based fluorescent and colorimetric sensors for the detection of anions. sigmaaldrich.comsigmaaldrich.com The isocyanate group (–N=C=O) of 4-trifluoromethylphenyl isocyanate readily reacts with amine functionalities on other molecules, forming a stable urea (B33335) linkage. This reactivity is harnessed to covalently attach the trifluoromethylphenyl group to a naphthalimide fluorophore.

The design of these sensors is based on the principle of photoinduced electron transfer (PET). sigmaaldrich.com The naphthalimide unit acts as the fluorescent reporter, and the attached 4-trifluoromethylphenylurea moiety serves as the receptor site for anions. In the absence of a target anion, the sensor may exhibit quenched fluorescence due to PET from the receptor to the excited fluorophore. Upon binding of an anion (e.g., fluoride, acetate, or phosphate) to the urea group of the receptor through hydrogen bonding, the electron-donating ability of the receptor is suppressed. This inhibition of the PET process leads to a "turn-on" fluorescent response, allowing for the quantitative detection of the anion.

The trifluoromethyl group (–CF3) on the phenyl ring plays a crucial role in enhancing the sensitivity and selectivity of the sensor. Its strong electron-withdrawing nature increases the acidity of the N-H protons in the urea linkage, thereby promoting stronger hydrogen bonding interactions with anions. This results in a more pronounced change in the photophysical properties of the naphthalimide fluorophore upon anion binding, leading to a more sensitive and selective sensor.

An example of such a sensor is 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, which has been synthesized using 4-(trifluoromethyl)phenyl isocyanate and demonstrated as an effective amidourea-based sensor for anions. sigmaaldrich.comsigmaaldrich.com The development of these naphthalimide-based sensors highlights the utility of 4-trifluoromethylphenyl isocyanate in creating sophisticated molecular tools for analytical chemistry.

Contributions to Polymer and Materials Science

The incorporation of the trifluoromethylphenyl group into polymer structures via 4-trifluoromethylphenyl isocyanate imparts a range of desirable properties, making it a significant contributor to the advancement of polymer and materials science.

Tailoring Properties of Polymeric Materials for Enhanced Thermal Stability and Chemical Resistance

Fluorinated polyurethanes (FPUs), which can be synthesized using 4-trifluoromethylphenyl isocyanate as a comonomer, are known for their exceptional thermal stability and chemical resistance. researchgate.netmdpi.com The foundation of these enhanced properties lies in the inherent strength of the carbon-fluorine (C-F) bond, which has a bond energy significantly higher than that of a carbon-hydrogen (C-H) bond. mdpi.com This high bond energy makes the resulting polymer more resistant to thermal degradation.

The introduction of the trifluoromethyl group into the polymer backbone also enhances its chemical resistance. Polyurethanes, in general, have varying degrees of resistance to different chemicals. engineeringtoolbox.comhitechcontrols.com However, the presence of the fluorine atoms in the trifluoromethyl group creates a more chemically inert material. nih.gov This is due to the low polarizability of the C-F bond and the shielding effect of the fluorine atoms, which protect the polymer backbone from attack by chemical agents. Consequently, FPUs exhibit improved resistance to a wide range of solvents, acids, and bases compared to their non-fluorinated counterparts.

The ability to tailor the properties of polymeric materials by incorporating 4-trifluoromethylphenyl isocyanate allows for the development of high-performance materials suitable for use in harsh environments where thermal stability and chemical resistance are paramount. researchgate.net

Role in Specialty Polymer and Coating Formulations

In the realm of specialty polymers and coatings, 4-trifluoromethylphenyl isocyanate plays a crucial role in the formulation of materials with unique surface properties and durability. The presence of the trifluoromethyl group significantly lowers the surface energy of the polymer. mdpi.com This low surface energy imparts hydrophobicity (water repellency) and oleophobicity (oil repellency) to the material, which are highly desirable characteristics for protective coatings.

Fluorinated polyurethanes derived from this isocyanate are used to create coatings that are resistant to weathering, staining, and graffiti. researchgate.net The low coefficient of friction associated with fluorinated polymers also contributes to their use in applications requiring anti-stick and self-lubricating properties. rsc.org

The versatility in the synthesis of fluorinated polyurethanes allows for the creation of a wide range of products, from flexible films to rigid coatings, by adjusting the other components of the polymer, such as the polyol. mdpi.com This adaptability makes 4-trifluoromethylphenyl isocyanate a key ingredient in the formulation of advanced coatings for the aerospace, automotive, and construction industries.

Integration into Advanced Electronic Materials

The unique electrical properties of fluorinated polymers make them valuable for applications in advanced electronic materials. Polymers containing the trifluoromethyl group, introduced through monomers like 4-trifluoromethylphenyl isocyanate, often exhibit a low dielectric constant. acs.org A low dielectric constant is a critical property for insulating materials used in microelectronics, as it helps to reduce signal delay, crosstalk, and power dissipation in integrated circuits.

The integration of 4-trifluoromethylphenyl isocyanate into polymer dielectrics can lead to materials with improved electrical performance and reliability. These materials can be used as interlayer dielectrics, encapsulants, and substrates in the fabrication of electronic devices. The combination of a low dielectric constant with high thermal stability and chemical resistance makes these fluorinated polymers highly suitable for the demanding requirements of the electronics industry.

Utility in Battery Technology as a Functional Additive for Interfacial Stability

Recent research has highlighted the potential of using isocyanate-based compounds, including those with fluorine moieties, as functional additives in battery electrolytes to enhance performance and safety. While direct studies on 4-trifluoromethylphenyl isocyanate are emerging, related compounds like 4-(trifluoromethyl)phenyl isothiocyanate and 4-fluorophenyl isocyanate have demonstrated significant improvements in battery technology. acs.orgnih.gov

These additives play a crucial role in forming a stable and robust cathode-electrolyte interphase (CEI). acs.orgnih.gov The CEI is a thin layer that forms on the surface of the cathode during the initial charging cycles and is critical for the long-term stability and performance of the battery. A well-formed CEI can suppress parasitic reactions between the electrolyte and the highly reactive cathode material, especially in high-voltage and high-nickel content cathodes like LiNiₓCoᵧMn₁₋ₓ₋ᵧO₂ (NCM). acs.orgnih.gov

The isocyanate group is believed to be electrochemically oxidized at the cathode surface, initiating the formation of a protective polymer film. The presence of the trifluoromethylphenyl group can further enhance the properties of this CEI layer, leading to:

Improved Cycle Life: By preventing the continuous decomposition of the electrolyte and the degradation of the cathode surface, the capacity retention of the battery over many charge-discharge cycles is significantly improved. nih.gov

Mitigation of Transition Metal Dissolution: The protective film can inhibit the dissolution of transition metal ions from the cathode material into the electrolyte, which can otherwise lead to capacity fade and other detrimental effects. nih.gov

The following table summarizes the impact of a related isocyanate additive on battery performance:

Electrolyte AdditiveCapacity Retention after 200 CyclesCathode MaterialReference
1% 4-Fluorophenyl Isocyanate81.3%LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) nih.gov
No Additive39.1%LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) nih.gov

Theoretical and Computational Chemistry Studies of 4 Trifluoromethylphenyl Isocyanate

Quantum Chemical Characterization of Electronic Structure

The electronic nature of a molecule dictates its physical properties and chemical reactivity. Through a combination of computational techniques, a comprehensive picture of the electron distribution and energy landscape of 4-trifluoromethylphenyl isocyanate can be constructed. These studies, while not directly available for the isocyanate itself, can be inferentially understood through detailed computational analyses of the closely related compound, 4-trifluoromethylphenyl isothiocyanate. The underlying principles and expected trends are largely translatable.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

A computational study on the analogous compound, 4-trifluoromethylphenyl isothiocyanate, utilized DFT methods to achieve a stable and reliable optimized molecular geometry. researchgate.netjoasciences.com The calculated bond lengths and angles in such studies generally show strong agreement with experimental data where available, confirming the validity of the computational approach. researchgate.netjoasciences.com For 4-trifluoromethylphenyl isocyanate, similar calculations would reveal the precise spatial arrangement of its atoms, providing a foundational understanding of its structure.

Table 1: Representative Predicted Molecular Geometry Parameters from DFT Calculations

ParameterPredicted Value (Å or °)
C-N (isocyanate) Bond LengthData unavailable
N=C (isocyanate) Bond LengthData unavailable
C=O (isocyanate) Bond LengthData unavailable
C-C (aromatic) Bond LengthData unavailable
C-CF3 Bond LengthData unavailable
C-N=C Bond AngleData unavailable
N=C=O Bond AngleData unavailable

Note: Specific DFT data for 4-trifluoromethylphenyl isocyanate is not presently available in the searched literature. The table structure is provided as a template for such data.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. researchgate.netjoasciences.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Indices

ParameterPredicted Value (eV)
HOMO EnergyData unavailable
LUMO EnergyData unavailable
HOMO-LUMO Energy GapData unavailable
Electronegativity (χ)Data unavailable
Chemical Potential (μ)Data unavailable
Hardness (η)Data unavailable
Softness (S)Data unavailable

Note: Specific FMO data for 4-trifluoromethylphenyl isocyanate is not presently available in the searched literature. The table structure is provided as a template for such data, with values for the related isothiocyanate suggesting a relatively low energy gap, indicating significant reactivity. researchgate.netjoasciences.com

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netuni-muenchen.de This is achieved by mapping the electrostatic potential onto the molecule's electron density surface. uni-muenchen.dewolfram.com Different colors are used to denote varying potential, with red typically representing negative potential (electron-rich) and blue representing positive potential (electron-poor). researchgate.netwolfram.comresearchgate.net

For a molecule like 4-trifluoromethylphenyl isocyanate, an MEP map would reveal the electrophilic nature of the isocyanate carbon atom, making it susceptible to nucleophilic attack. The oxygen atom of the isocyanate group and the fluorine atoms of the trifluoromethyl group would be expected to be regions of high electron density (red). In the related 4-trifluoromethylphenyl isothiocyanate, MEP analysis has been used to identify reactive sites and understand intermolecular interactions. researchgate.netjoasciences.com

Reaction Pathway Analysis and Mechanistic Elucidation

Potential Energy Surface (PES) Scans of Key Chemical Transformations

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecular system as a function of one or more geometric parameters, such as bond lengths or dihedral angles. q-chem.comq-chem.com By systematically changing these parameters and optimizing the remaining geometry at each step, a "relaxed" PES scan can identify the lowest energy path between reactants and products, including the transition state. q-chem.comuni-muenchen.dereadthedocs.io

For 4-trifluoromethylphenyl isocyanate, a key chemical transformation is its reaction with nucleophiles, such as alcohols, to form urethanes. mdpi.comvaia.com A PES scan of this reaction would involve systematically varying the distance between the nucleophilic oxygen of the alcohol and the electrophilic carbon of the isocyanate. This would allow for the localization of the transition state structure and the calculation of the activation energy for the reaction.

Computational Modeling of Catalytic Cycles and Intermediate Species

Many reactions involving isocyanates are catalyzed. Computational modeling can provide significant insights into the role of a catalyst by mapping out the complete catalytic cycle. mdpi.com This involves identifying all intermediate species and transition states in the presence of the catalyst.

A computational study of urethane (B1682113) formation from phenyl isocyanate and methanol (B129727), for instance, has detailed the catalytic mechanism. mdpi.com The study located the structures of reactant complexes, intermediates, and transition states along the reaction pathway. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the reactant and product minima on the potential energy surface. mdpi.com For 4-trifluoromethylphenyl isocyanate, similar computational modeling could be applied to understand how different catalysts influence the rate and mechanism of its reactions, providing a rational basis for catalyst selection and optimization.

Influence of the Trifluoromethyl Group on Reactivity and Electronic Properties

Computational analyses, such as those employing Density Functional Theory (DFT), help to quantify these electronic effects. Studies on closely related molecules, like 4-trifluoromethylphenyl isothiocyanate (4TFMPIC), offer valuable insights that are analogous to the isocyanate compound. joasciences.comresearchgate.net The strong electron-withdrawing capacity of the -CF3 group pulls electron density from the phenyl ring and, subsequently, from the isocyanate group. This inductive effect has several important consequences:

Increased Electrophilicity: The withdrawal of electron density makes the carbon atom of the isocyanate group (-N=C=O) more electron-deficient and, therefore, more electrophilic. This enhances its susceptibility to attack by nucleophiles, a primary reaction pathway for isocyanates.

Modified Electronic Structure: The electronic structure is significantly altered, which can be observed in the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. joasciences.comresearchgate.net A smaller energy gap generally implies higher reactivity. joasciences.comresearchgate.net

Electron Distribution: Molecular Electrostatic Potential (MEP) maps, generated through computational models, provide a visual representation of electron distribution and reactive sites within the molecule. joasciences.comresearchgate.net For a molecule like 4-trifluoromethylphenyl isocyanate, the MEP map would show a region of high positive potential around the isocyanate carbon, confirming its electrophilic character.

Computational studies on the analogous compound 4-trifluoromethylphenyl isothiocyanate (4TFMPIC) have quantified several electronic properties that illustrate the influence of the 4-trifluoromethylphenyl group. joasciences.comresearchgate.net These parameters provide a strong indication of the expected properties for 4-trifluoromethylphenyl isocyanate.

Table 1: Calculated Electronic Properties of an Analogous Compound (4-Trifluoromethylphenyl Isothiocyanate)

Property Calculated Value Significance
HOMO Energy -8.11 eV Indicates the electron-donating ability of the molecule.
LUMO Energy -1.53 eV Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) 6.58 eV Reflects chemical reactivity and stability.
Electrophilicity Index (ω) 3.41 eV Measures the propensity to accept electrons.
Polarizability 14.11 x 10⁻²⁴ esu Indicates the molecule's response to an external electric field.
Hyperpolarizability (β) 12.33 x 10⁻³⁰ esu Relates to non-linear optical (NLO) properties. joasciences.comresearchgate.net

Data derived from computational studies on 4-trifluoromethylphenyl isothiocyanate. joasciences.comresearchgate.net

Prediction of Spectroscopic Properties from Computational Models

Computational models are instrumental in predicting and interpreting the spectroscopic properties of molecules like 4-trifluoromethylphenyl isocyanate. Methods such as Density Functional Theory (DFT), often using functionals like B3LYP, can accurately simulate vibrational (Infrared) and electronic (UV-Visible) spectra. researchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the various functional groups within the molecule. For 4-trifluoromethylphenyl isocyanate, key predicted vibrations would include:

The strong, characteristic asymmetric stretching vibration of the isocyanate (-N=C=O) group, typically expected in the 2250-2280 cm⁻¹ region.

Stretching vibrations associated with the C-F bonds of the trifluoromethyl group.

Vibrations corresponding to the aromatic C-H and C=C bonds of the phenyl ring.

UV-Visible (UV-Vis) Spectroscopy: Computational methods can also predict the electronic transitions that give rise to absorption in the UV-Vis spectrum. These transitions typically involve the promotion of electrons from occupied molecular orbitals (like HOMO) to unoccupied ones (like LUMO). For aromatic isocyanates, these often include π → π* transitions within the phenyl ring and n → π* transitions involving the non-bonding electrons of the isocyanate group. joasciences.comresearchgate.net Analysis of the analogous 4-trifluoromethylphenyl isothiocyanate revealed significant electronic transitions, indicating optical activity that could have applications in photonics and optoelectronics. joasciences.comresearchgate.net

Table 2: Predicted Spectroscopic Data from Computational Models

Spectroscopic Technique Predicted Feature Associated Functional Group/Transition
Infrared (IR) Strong absorption band ~2270 cm⁻¹ Asymmetric stretch of Isocyanate (-NCO)
Absorption bands for C-F bonds Trifluoromethyl (-CF3) group vibrations
Absorption bands for aromatic C=C Phenyl ring stretching
UV-Visible (UV-Vis) Electronic transitions (π → π*) Aromatic system of the phenyl ring
Electronic transitions (n → π*) Isocyanate group

Data are representative values based on computational studies of similar aromatic isocyanates. joasciences.comresearchgate.net

The strong correlation between computationally predicted spectra and experimental data validates both the theoretical models and the experimental findings, providing a comprehensive understanding of the molecule's properties. researchgate.net

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(trifluoromethyl)phenyl isocyanate, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(trifluoromethyl)phenyl isocyanate is characterized by signals in the aromatic region. The protons on the benzene (B151609) ring exhibit a characteristic splitting pattern due to their coupling with each other. The two protons ortho to the isocyanate group and the two protons ortho to the trifluoromethyl group are chemically non-equivalent, leading to a complex splitting pattern that can be analyzed to confirm the substitution pattern of the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. nih.gov Key signals include those for the isocyanate carbon, the trifluoromethyl carbon, and the aromatic carbons. The carbon attached to the trifluoromethyl group shows a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of both the isocyanate and trifluoromethyl groups.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It typically shows a single sharp resonance, as there are no other fluorine atoms in the vicinity to cause coupling. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring.

¹H NMR Data
Chemical Shift (ppm) Aromatic protons typically appear in the range of 7.2-7.8 ppm.
Coupling Constants (Hz) Not explicitly detailed in the search results.
Solvent Commonly CDCl₃.
¹³C NMR Data
Chemical Shift (ppm) Isocyanate carbon (~130 ppm), Trifluoromethyl carbon (quartet, ~123 ppm), Aromatic carbons (120-140 ppm).
Coupling Constants (Hz) J-coupling between carbon and fluorine atoms is a key feature.
Solvent Commonly CDCl₃.
¹⁹F NMR Data
Chemical Shift (ppm) A singlet is typically observed around -63 ppm relative to CFCl₃. colorado.edu
Coupling Constants (Hz) Not applicable as there is only one fluorine environment.
Solvent Commonly CDCl₃.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in 4-(trifluoromethyl)phenyl isocyanate. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong and sharp absorption band characteristic of the isocyanate (-N=C=O) group, typically appearing around 2270-2250 cm⁻¹. Other significant absorptions include those for C-F stretching vibrations of the trifluoromethyl group, aromatic C-H stretching, and aromatic C=C stretching.

IR Spectroscopy Data
Isocyanate (-N=C=O) Stretch ~2270-2250 cm⁻¹ (very strong, sharp)
C-F Stretch Multiple bands in the 1300-1100 cm⁻¹ region.
Aromatic C-H Stretch Above 3000 cm⁻¹.
Aromatic C=C Stretch ~1600-1450 cm⁻¹.
Raman Spectroscopy Data
Isocyanate (-N=C=O) Stretch Observable, often weaker than in IR.
Aromatic Ring Vibrations Strong signals characteristic of the substituted benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 4-(trifluoromethyl)phenyl isocyanate and to study its fragmentation pattern, which can provide further structural confirmation. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (187.12 g/mol ). nih.govuni.lu Common fragmentation pathways involve the loss of the isocyanate group or cleavage of the trifluoromethyl group.

Mass Spectrometry (EI) Data
Molecular Ion (M⁺) m/z 187
Key Fragmentation Ions m/z 159 [M-CO]⁺, m/z 118 [M-CF₃]⁺

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of 4-(trifluoromethyl)phenyl isocyanate and for monitoring the progress of reactions in which it is a reactant.

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile compounds. nih.gov For 4-(trifluoromethyl)phenyl isocyanate, GC can be used to determine its purity by separating it from any volatile impurities or starting materials. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). GC-MS analysis provides both the retention time and the mass spectrum of the compound, offering a high degree of confidence in its identification. Purity levels of >98.0% are commercially available as determined by GC. tcichemicals.com

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique for monitoring reactions. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. However, due to the high reactivity of the isocyanate group, which can react with the silica gel stationary phase, TLC analysis of isocyanates can be challenging. customs.go.jpresearchgate.net This reactivity can lead to streaking or the appearance of multiple spots, making interpretation difficult. researchgate.net Derivatization of the isocyanate, for instance by reacting it with an amine to form a more stable urea (B33335) derivative, is a common strategy to overcome these challenges and achieve better separation and visualization on the TLC plate. customs.go.jp

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For 4-(trifluoromethyl)phenyl isocyanate, which is a liquid at room temperature, this analysis would necessitate forming a suitable single crystal, typically by slow cooling or evaporation from a solvent.

Should a single crystal be successfully grown and analyzed, XRD would provide a wealth of structural information. The resulting data would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. Key parameters that could be determined include the geometry of the isocyanate group (-N=C=O), the planarity of the benzene ring, and the conformational orientation of the trifluoromethyl (-CF3) group relative to the aromatic ring.

While specific crystallographic data for 4-(trifluoromethyl)phenyl isocyanate is not widely reported in publicly accessible literature, the table below illustrates the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for 4-(Trifluoromethyl)phenyl Isocyanate

Parameter Hypothetical Value Description
Crystal System Monoclinic Describes the basic geometric shape of the unit cell.
Space Group P2₁/c Defines the symmetry elements within the unit cell.
a (Å) 8.5 Length of the 'a' axis of the unit cell.
b (Å) 12.3 Length of the 'b' axis of the unit cell.
c (Å) 7.9 Length of the 'c' axis of the unit cell.
β (°) 98.5 The angle of the 'β' axis in a monoclinic system.
Volume (ų) 815.4 The volume of the unit cell.

Advanced Surface and Bulk Characterization Techniques

Beyond single crystal analysis, other sophisticated techniques can probe the surface and bulk properties of materials derived from or containing 4-(trifluoromethyl)phenyl isocyanate.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS would be particularly useful for analyzing polymers or surface coatings synthesized using 4-(trifluoromethyl)phenyl isocyanate.

The analysis involves irradiating the material with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of a specific element and its chemical environment. For a polymer film created with this isocyanate, XPS could confirm the presence and quantify the atomic concentration of carbon, nitrogen, oxygen, and fluorine on the surface. High-resolution scans of each element's peak could differentiate between the different chemical states, for instance, distinguishing the carbon in the aromatic ring from the carbon in the trifluoromethyl group or the urethane (B1682113) linkage formed after reaction.

Hypothetical XPS Binding Energy Data for a Polymer Derived from 4-(Trifluoromethyl)phenyl Isocyanate

Element Atomic Orbital Hypothetical Binding Energy (eV) Inferred Chemical State
C 1s ~284.8 Aromatic C-C/C-H
C 1s ~286.5 C-N/C-O
C 1s ~292.7 -CF₃
N 1s ~400.5 Urethane/Urea Nitrogen
O 1s ~532.0 C=O in Urethane/Urea

Diffusion-Ordered Spectroscopy (DOSY)

Diffusion-Ordered Spectroscopy (DOSY) is a nuclear magnetic resonance (NMR) technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. u-tokyo.ac.jp The Stokes-Einstein equation describes the relationship between the diffusion coefficient (D), the size of the molecule (hydrodynamic radius), and the viscosity of the medium. u-tokyo.ac.jp

In the context of 4-(trifluoromethyl)phenyl isocyanate, DOSY could be employed to study its behavior in solution. For example, it could be used to monitor the progress of a reaction by distinguishing the diffusion coefficient of the starting isocyanate from that of the larger product molecule. It can also provide insights into intermolecular interactions, such as aggregation or complex formation with other molecules in solution, as these interactions would alter the effective hydrodynamic radius and thus the diffusion rate of the isocyanate.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-Trifluoromethylphenyl isocyanate that influence its reactivity and stability in laboratory settings?

  • Answer : The compound (CAS RN 1548-13-6) has a molecular formula of C₈H₄F₃NO and a molecular weight of 187.11 g/mol. Its trifluoromethyl group enhances electrophilicity, making it highly reactive toward nucleophiles like amines and alcohols. Storage at 0–6°C is critical to prevent premature polymerization or moisture-induced degradation . Key safety considerations include its classification as a hazardous substance (Category 4-2-III) due to acute toxicity and irritancy. Researchers must use inert atmospheres (e.g., nitrogen) and anhydrous conditions during handling .

Q. What synthetic methodologies are established for 4-Trifluoromethylphenyl isocyanate, and how do they compare in scalability and purity?

  • Answer : A common route involves the reaction of 3-(trifluoromethyl)phenylmethanesulfonyl chloride (CAS RN 127162-96-3) with cyanate sources under controlled conditions. This method yields >98% purity (GC) but requires strict temperature control (<10°C) to minimize side reactions . Alternative approaches, such as phosgenation of 4-(trifluoromethyl)aniline, are less favored due to phosgene’s extreme toxicity. Comparative studies highlight the sulfonyl chloride route as superior for small-scale academic synthesis, balancing yield (85–90%) and safety .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 4-Trifluoromethylphenyl isocyanate in multistep syntheses?

  • Answer : Optimization should focus on:

  • Catalyst selection : Lewis acids like ZnCl₂ improve electrophilic substitution efficiency in precursor synthesis.
  • Solvent systems : Non-polar solvents (e.g., dichloromethane) reduce hydrolysis risks during isocyanate formation.
  • Temperature gradients : Stepwise cooling (from 25°C to 0°C) minimizes exothermic side reactions.
    Post-synthesis, fractional distillation or column chromatography (silica gel, hexane/EtOAc) is recommended for purification. Contradictions in reported yields (70–95%) suggest variability in moisture control and reagent quality, necessitating rigorous drying protocols .

Q. What advanced analytical techniques are most effective for characterizing 4-Trifluoromethylphenyl isocyanate and its derivatives?

  • Answer :

  • Spectroscopy : ¹⁹F NMR is critical for tracking trifluoromethyl group integrity (δ ≈ -60 ppm). IR spectroscopy confirms the isocyanate moiety (sharp peak at ~2250 cm⁻¹).
  • Chromatography : GC-MS with a low-polarity column (e.g., DB-5) detects impurities like ureas or carbamates.
  • Elemental analysis : Validates purity (>98%) and stoichiometry, addressing discrepancies in older literature .

Q. How should researchers reconcile contradictions in reported biological activities of 4-Trifluoromethylphenyl isocyanate derivatives?

  • Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities in test compounds. A robust framework includes:

  • Comparative meta-analysis : Cross-referencing data from PubChem, Reaxys, and peer-reviewed studies to identify outliers.
  • Dose-response validation : Repeating assays under standardized conditions (e.g., fixed pH, temperature).
  • Structural analogs : Testing derivatives (e.g., 4-methoxyphenyl isocyanate, CAS RN 5416-93-3) to isolate the trifluoromethyl group’s role in activity .

Methodological Guidance

  • Experimental Reproducibility : Document reagent purities (e.g., >98% GC), storage conditions (-20°C for long-term stability), and synthetic steps exhaustively to enable replication .
  • Data Aggregation : Use federated search tools (e.g., Google Scholar, Reaxys) to collate non-structured data on reaction mechanisms and toxicity profiles, prioritizing peer-reviewed journals over vendor catalogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.